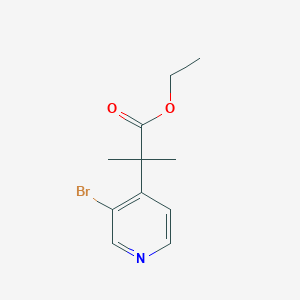

Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound with the CAS Number: 51054-99-0. It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 .

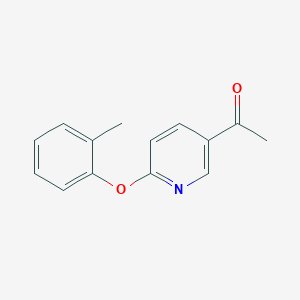

Molecular Structure Analysis

The InChI Code for Ethyl 2-(3-bromopyridin-4-yl)acetate is 1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-(3-bromopyridin-4-yl)acetate is a solid or semi-solid or lump or liquid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

- α-Bromination Reactions : Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate serves as a precursor for α-brominated products. These intermediates find applications in organic synthesis, especially in the production of pharmaceuticals and agrochemicals . Researchers explore its reactivity in bromination reactions, leading to valuable compounds.

- Undergraduate Experiments : Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate is suitable for teaching practical organic chemistry. Students can explore its synthesis, purification, and characterization. For instance, an innovative experiment using pyridine hydrobromide perbromide as the brominating agent has been successfully conducted by junior undergraduates . This approach enhances students’ scientific literacy and practical skills.

Organic Synthesis and Medicinal Chemistry

Teaching and Education

Safety and Hazards

Mécanisme D'action

Target of Action

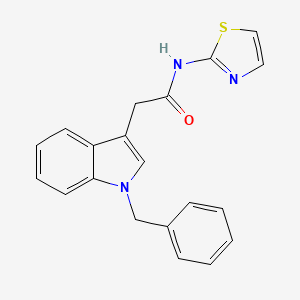

The compound “Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate” is a pyridine derivative. Pyridine derivatives are known to interact with a variety of biological targets. For example, some indole derivatives, which are structurally similar to pyridines, have been found to bind with high affinity to multiple receptors .

Mode of Action

Many pyridine derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Many pyridine derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

Many pyridine derivatives are known to have good absorption and distribution properties, and they are often metabolized by the liver .

Result of Action

Many pyridine derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anticancer, and antiviral effects .

Action Environment

Many factors can influence the action of a compound, including temperature, ph, and the presence of other molecules .

Propriétés

IUPAC Name |

ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-4-15-10(14)11(2,3)8-5-6-13-7-9(8)12/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVCXRPYQAPPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=C(C=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600281.png)

![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)

![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2600283.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2600285.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2600297.png)